4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol
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Overview
Description
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol is a compound that combines two distinct chemical entities: 4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis. (4-phenylcyclohexyl)methanol is a derivative of cyclohexanol with a phenyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: This compound is typically synthesized by the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid. The reaction conditions involve heating the mixture to facilitate the sulfonation process.
(4-phenylcyclohexyl)methanol: This compound can be synthesized through the reduction of (4-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation of toluene, followed by purification processes such as recrystallization to remove impurities . The production of (4-phenylcyclohexyl)methanol on an industrial scale would involve similar reduction processes but optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: (4-phenylcyclohexyl)methanol can be reduced to form cyclohexyl derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonate esters and other substituted products.
Scientific Research Applications
4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to their unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action for 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophiles . (4-phenylcyclohexyl)methanol exerts its effects through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Cyclohexanol: Similar to (4-phenylcyclohexyl)methanol but without the phenyl group, resulting in different chemical properties.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in organic reactions . (4-phenylcyclohexyl)methanol is unique because of its phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87090-92-4 |
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Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H18O.C7H8O3S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11,13-14H,6-10H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
FMNVYSSJBYUUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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